tert-butyl 2-hydroxy-5-iodobenzoate
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Overview
Description
Tert-butyl 2-hydroxy-5-iodobenzoate: is an organic compound with the molecular formula C11H13IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-5-iodobenzoate typically involves the esterification of 2-hydroxy-5-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-hydroxy-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom or a different substituent.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium iodide or potassium thiocyanate can be used under reflux conditions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-5-iodobenzaldehyde or 2-hydroxy-5-iodobenzoic acid.
Reduction: Formation of tert-butyl 2-hydroxybenzoate.
Substitution: Formation of tert-butyl 2-hydroxy-5-chlorobenzoate or tert-butyl 2-hydroxy-5-aminobenzoate.
Scientific Research Applications
Tert-butyl 2-hydroxy-5-iodobenzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It can be used as a probe to study the effects of iodine substitution on biological activity. The compound’s ability to undergo various chemical reactions makes it a valuable tool for modifying biomolecules.
Medicine: It has potential applications in the development of new pharmaceuticals. The presence of the iodine atom can enhance the compound’s bioavailability and target specificity.
Industry: It can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-5-iodobenzoate involves its ability to undergo various chemical reactions that modify its structure and properties. The iodine atom in the compound can participate in electrophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can alter the compound’s molecular targets and pathways, leading to different biological and chemical effects.
Comparison with Similar Compounds
Tert-butyl 2-iodobenzoate: Similar structure but lacks the hydroxyl group at the 2-position.
Tert-butyl 2-hydroxybenzoate: Similar structure but lacks the iodine atom at the 5-position.
2-Hydroxy-5-iodobenzoic acid: Similar structure but lacks the tert-butyl ester group.
Uniqueness: Tert-butyl 2-hydroxy-5-iodobenzoate is unique due to the presence of both the iodine atom and the tert-butyl ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
CAS No. |
15125-90-3 |
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Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C11H13IO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3 |
InChI Key |
LOSNREINCMRCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)O |
Purity |
95 |
Origin of Product |
United States |
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